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Abstract
10-formyltetrahydrofolic acid (10-CHO-THF) is a pivotal metabolite in one-carbon (1C)

metabolism, serving as a key donor of formyl groups for essential biosynthetic pathways. This

document provides a comprehensive technical overview of the synthesis, utilization, and

catabolism of 10-CHO-THF within mammalian cells. It details the compartmentalization of

these processes between the cytoplasm and mitochondria, the kinetics of the key enzymes

involved, and the regulatory networks that govern metabolic flux. This guide also includes

detailed experimental protocols for the quantification of intracellular folates, enzyme activity

assays, and metabolic flux analysis, alongside graphical representations of the core pathways

to support further research and therapeutic development.

Introduction: The Central Role of 10-
Formyltetrahydrofolate
One-carbon metabolism comprises a network of biochemical reactions essential for the

synthesis of nucleotides (purines and thymidylate) and amino acids (methionine and serine),

and for cellular methylation.[1] Central to this network are derivatives of tetrahydrofolate (THF),
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which act as carriers for one-carbon units at various oxidation states.[2] 10-

formyltetrahydrofolate (10-CHO-THF) is the fully oxidized form of one-carbon-substituted THF

and functions as the primary donor of formyl groups.[3][4] Its metabolism is spatially organized

within the cell, with distinct and interconnected pathways operating in the cytoplasm and

mitochondria. Dysregulation of 10-CHO-THF metabolism has been implicated in various

pathologies, including neural tube defects and cancer, making its enzymatic pathways critical

targets for therapeutic intervention.[1][5]

Synthesis of 10-Formyltetrahydrofolate
The generation of 10-CHO-THF occurs through distinct enzymatic reactions in both the

cytoplasm and mitochondria, utilizing different substrates to contribute to the cellular 1C pool.

Cytoplasmic Synthesis
In the cytoplasm, 10-CHO-THF is primarily synthesized by the trifunctional enzyme C1-

tetrahydrofolate synthase (MTHFD1). This single protein houses three distinct catalytic

activities:

5,10-methylenetetrahydrofolate dehydrogenase: Oxidizes 5,10-methylene-THF to 5,10-

methenyl-THF using NADP+ as a cofactor.

5,10-methenyltetrahydrofolate cyclohydrolase: Hydrolyzes 5,10-methenyl-THF to 10-CHO-

THF.

10-formyltetrahydrofolate synthetase: Catalyzes the ATP-dependent ligation of formate to

THF.[5][6][7]

The dehydrogenase and cyclohydrolase activities work in sequence to produce 10-CHO-THF

from one-carbon units derived from serine, while the synthetase activity allows the cell to utilize

formate.[6][8]

Mitochondrial Synthesis
The mitochondrial pathway is a major source of one-carbon units for the cell, primarily through

the production of formate which can be exported to the cytoplasm.[9] Key enzymes in

mitochondrial 10-CHO-THF synthesis include:
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MTHFD2 and MTHFD2L: These are bifunctional enzymes containing

methylenetetrahydrofolate dehydrogenase and methenyltetrahydrofolate cyclohydrolase

activities.[10][11] MTHFD2 is highly expressed in embryonic and cancer cells, while

MTHFD2L is more common in adult tissues.[10]

MTHFD1L: This monofunctional enzyme possesses only 10-formyltetrahydrofolate

synthetase activity.[1][12] It catalyzes the final step in the mitochondrial pathway that

generates formate from 10-CHO-THF, but can also operate in reverse to synthesize 10-

CHO-THF from formate and THF.[9][13][14]

The primary flow of one-carbon units in mitochondria is from serine, via the action of SHMT2, to

formate, which is then exported. This mitochondrial formate production is critical for supporting

cytoplasmic processes, especially during embryonic development.[9][14]
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Caption: Overview of 10-CHO-THF synthesis in cytosol and mitochondria.
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Metabolic Utilization of 10-Formyltetrahydrofolate
10-CHO-THF serves as a one-carbon donor for two primary anabolic pathways.

De Novo Purine Biosynthesis
The de novo synthesis of the purine ring requires two formylation steps, both of which utilize

10-CHO-THF as the formyl donor in the cytoplasm.[3][15]

GAR Transformylase (GART) incorporates the C8 carbon.

AICAR Transformylase (ATIC) incorporates the C2 carbon.[15]

These reactions are critical for producing the building blocks of DNA and RNA. Interestingly,

AICAR transformylase has been shown to also utilize 10-formyldihydrofolate as a substrate.[16]

Mitochondrial Protein Synthesis Initiation
In mitochondria, 10-CHO-THF is required for the formylation of methionyl-tRNA (Met-tRNA) to

produce N-formylmethionyl-tRNA (fMet-tRNA).[3][10] This reaction is catalyzed by methionyl-

tRNA formyltransferase (MTFMT). fMet-tRNA is essential for initiating the translation of proteins

encoded by the mitochondrial genome.[10]

Catabolism and Regulation
The cellular pool of 10-CHO-THF is tightly regulated to balance the demands of biosynthesis

with the need to regenerate other folate cofactors.

Catabolism
The primary catabolic enzyme for 10-CHO-THF is the cytosolic 10-formyltetrahydrofolate

dehydrogenase (ALDH1L1). This enzyme catalyzes the NADP+-dependent conversion of 10-

CHO-THF to THF and CO2.[5][8] By converting 10-CHO-THF back to THF, ALDH1L1 plays a

crucial role in replenishing the cellular pool of unconjugated THF, which is required for other

essential reactions like the conversion of serine to glycine.[8] Down-regulation of ALDH1L1 has

been observed in some cancers, which may serve to increase the 10-CHO-THF pool to support

rapid proliferation.[11]
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Regulatory Signaling
The mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway is a key

regulator of cell growth and metabolism and has been shown to control purine synthesis by

modulating the mitochondrial THF cycle.[17] Activation of mTORC1 can upregulate the

expression of MTHFD2.[10] This increases the mitochondrial production of formate, which is

then supplied to the cytoplasm to support the synthesis of 10-CHO-THF and drive de novo

purine synthesis, thereby linking nutrient availability and growth signals to nucleotide

production.
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Caption: mTORC1 signaling pathway regulating one-carbon metabolism.
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Quantitative Data
Quantitative understanding of enzyme kinetics and metabolite concentrations is crucial for

modeling metabolic flux and for drug development.

Table 1: Kinetic Parameters of Key Human Enzymes in
10-CHO-THF Metabolism

Enzyme Function Substrate Km Vmax / kcat Reference

MTHFD1 Synthetase ATP 30.3 µM - [18]

(6S)-THF 364 µM - [18]

Formate 36.7 mM - [18]

Dehydrogena

se

5,10-CH2-

THF
-

13.2

µmol/min/mg
[18]

MTHFD2

Dehydrogena

se/Cyclohydr

olase

-

Kcat/KM is

50-fold higher

than

MTHFD2L

- [10]

ALDH1L1
Dehydrogena

se
10-CHO-THF -

Catalyzes

NADP+-

dependent

conversion to

THF and

CO2

[5][19]

Note: Comprehensive kinetic data for all human enzymes is not readily available in a single

source and can vary based on assay conditions and polyglutamation state of the folate

substrate.

Table 2: Intracellular Concentrations of Folates
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Cell Line Folate Species
Concentration
(pmol/mg
protein)

Condition Reference

MCF-7
10-formyl-

H4PteGlu
103 ± 10

Exposed to 5-

formyl-H4PteGlu
[20]

(Human Breast

Cancer)
H4PteGlu 120 ± 18

Exposed to 5-

formyl-H4PteGlu
[20]

5-methyl-

H4PteGlu
71 ± 18

Exposed to 5-

formyl-H4PteGlu
[20]

10-formyl-

H4PteGlu
88 ± 5

Exposed to 5-

methyl-H4PteGlu
[20]

Experimental Protocols
Protocol: Quantification of Intracellular Folates by LC-
MS/MS
This protocol outlines a method for the sensitive quantification of various folate species,

including 10-CHO-THF, from mammalian cell culture. The method involves rapid extraction with

chemical stabilization to prevent interconversion and degradation.
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Caption: Workflow for quantifying intracellular folates via LC-MS/MS.
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Methodology:

Cell Harvesting:

Grow mammalian cells to ~80% confluency.

Aspirate media, wash cells twice with ice-cold PBS.

Harvest cells by trypsinization, neutralize, and pellet by centrifugation (e.g., 400g for 5 min

at 4°C).

Extraction and Stabilization:

Immediately resuspend the cell pellet in ≥10 volumes of ice-cold extraction buffer (e.g.,

80% methanol containing 0.1% acetic acid and stabilizing agents like ascorbic acid or

other reducing agents).[9]

Vortex vigorously and lyse cells further by sonication on ice. This step must be performed

quickly and on ice to quench enzymatic activity and prevent folate degradation.

Clarification:

Centrifuge the lysate at high speed (e.g., 16,000g for 10 min at 4°C) to pellet precipitated

proteins and cell debris.

Carefully transfer the supernatant containing the folate metabolites to a new tube.

LC-MS/MS Analysis:

Inject the clarified extract onto a UHPLC system coupled to a triple quadrupole mass

spectrometer.

Use a suitable column (e.g., C18 or HILIC) for separation. The mobile phase typically

consists of an aqueous component with a weak acid (e.g., 0.1% formic acid) and an

organic component (e.g., acetonitrile).[21]

Detection is performed in Multiple Reaction Monitoring (MRM) mode, using specific

precursor-product ion transitions for each folate vitamer and corresponding stable isotope-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 18 Tech Support

https://pubs.acs.org/doi/10.1021/acs.analchem.8b00650
https://www.mdpi.com/1422-0067/25/6/3458
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


labeled internal standards for accurate quantification.

Protocol: MTHFD1 Dehydrogenase Activity Assay
This spectrophotometric assay measures the NADP+-dependent dehydrogenase activity of the

cytosolic MTHFD1 enzyme in cell lysates.

Methodology:

Lysate Preparation:

Harvest cells as described above and resuspend the pellet in a suitable lysis buffer (e.g.,

hypotonic buffer with protease inhibitors).

Lyse cells via sonication or Dounce homogenization on ice.

Centrifuge at high speed (e.g., 14,000g for 20 min at 4°C) to obtain the cytosolic extract

(supernatant).

Determine the protein concentration of the extract using a standard method (e.g., Bradford

assay).

Enzymatic Reaction:

Prepare a reaction mixture in a quartz cuvette containing: reaction buffer (e.g., 50 mM

Tris-HCl, pH 7.5), NADP+, and the cell lysate (e.g., 50-100 µg of protein).

Pre-warm the mixture to 37°C.

Initiate the reaction by adding the substrate, 5,10-methylenetetrahydrofolate.

Measurement:

Immediately monitor the increase in absorbance at 340 nm (corresponding to the

production of NADPH) using a spectrophotometer.

Calculate the rate of reaction from the linear portion of the absorbance curve.
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Enzyme activity is typically expressed as nmol of NADPH formed per minute per mg of

protein.[22]

Protocol: 13C Metabolic Flux Analysis of One-Carbon
Metabolism
This protocol describes a general approach to trace the flow of one-carbon units from serine

through the folate pathway using stable isotope labeling.
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Caption: General workflow for ¹³C metabolic flux analysis (MFA).
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Culture mammalian cells in a defined medium where unlabeled serine is replaced with a

stable isotope-labeled tracer, such as [U-13C3]-serine or [3-13C1]-serine.[1]

Allow the cells to grow for a sufficient duration to approach isotopic steady-state, where

the labeling patterns of intracellular metabolites become constant.

Metabolite Extraction:

Rapidly quench metabolic activity by aspirating the medium and washing with an ice-cold

solution (e.g., PBS or saline).

Extract metabolites using a cold solvent mixture (e.g., 80% methanol), as described in the

folate quantification protocol.

LC-MS Analysis:

Analyze the extracts using LC-MS or LC-MS/MS to measure the mass isotopologue

distributions (MIDs) of key metabolites in the pathway (e.g., serine, glycine, purine

nucleotides).

Data Analysis and Flux Calculation:

Correct the raw MIDs for the natural abundance of stable isotopes.

Use the corrected labeling patterns as input for computational metabolic flux analysis

software.[2][4] The software fits the experimental labeling data to a metabolic network

model to estimate the relative or absolute fluxes through the reactions of one-carbon

metabolism.[1]

Conclusion and Future Directions
The metabolism of 10-formyltetrahydrofolate is a highly compartmentalized and regulated

process that is fundamental to cell proliferation and survival. As a critical node integrating

inputs from amino acid metabolism with the demands of nucleotide synthesis, the pathways

governing 10-CHO-THF are of significant interest in both basic research and clinical

applications. The strong association of mitochondrial one-carbon enzymes, particularly

MTHFD2, with cancer proliferation highlights this pathway as a promising target for novel
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anticancer therapies. Future research will likely focus on developing isoform-specific inhibitors

to selectively target these pathways in cancer cells while sparing healthy tissues, and on

further elucidating the complex regulatory networks that control one-carbon flux in response to

diverse cellular signals. The experimental approaches detailed in this guide provide a robust

framework for pursuing these critical research and development goals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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